10-Chloro-3-decyne
Overview
Description
10-Chloro-3-decyne is an organic compound with the molecular formula C10H17Cl. It belongs to the class of alkynes, which are characterized by the presence of a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a chlorine atom attached to the tenth carbon of the decyne chain. The presence of both a triple bond and a chlorine atom makes this compound a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 10-Chloro-3-decyne can be synthesized through several methods. One common approach involves the reaction of 1-decyne with chlorine gas under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure selective chlorination at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of flow microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microreactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 10-Chloro-3-decyne undergoes various chemical reactions, including:
Oxidation: The triple bond in this compound can be oxidized to form diketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction of the triple bond can yield alkenes or alkanes, with the chlorine atom remaining intact.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or nitriles, depending on the nucleophile used.
Scientific Research Applications
10-Chloro-3-decyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive triple bond and chlorine atom.
Medicine: Research is ongoing into its potential use as a precursor for pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 10-Chloro-3-decyne exerts its effects is primarily through its reactive triple bond and chlorine atom. The triple bond can participate in various addition reactions, while the chlorine atom can undergo substitution reactions. These properties make it a valuable tool in modifying molecular structures and studying reaction mechanisms.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to active sites or modifying amino acid residues.
Protein Modification: The reactive triple bond can form covalent bonds with proteins, leading to changes in their structure and function.
Comparison with Similar Compounds
10-Chloro-3-decyne can be compared with other similar compounds, such as:
1-Decyne: Lacks the chlorine atom, making it less reactive in substitution reactions.
10-Bromo-3-decyne: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
3-Decyne: Lacks the halogen atom, making it less versatile in chemical reactions.
Uniqueness: The presence of both a triple bond and a chlorine atom in this compound makes it unique among alkynes. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
10-chlorodec-3-yne | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17Cl/c1-2-3-4-5-6-7-8-9-10-11/h2,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQIODGRFRSXTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CCCCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2066357 | |
Record name | 3-Decyne, 10-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18295-64-2 | |
Record name | 10-Chloro-3-decyne | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18295-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Decyne, 10-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018295642 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Decyne, 10-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Decyne, 10-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2066357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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